4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid
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Overview
Description
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid is an organic compound that features a pyrazole ring, a phenyl group, a piperidine ring, and a benzoic acid moiety. This compound is known for its diverse applications in organic synthesis and research due to its unique structural properties.
Preparation Methods
The synthesis of 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid involves multiple steps. One common method includes the following steps:
Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Reaction Steps:
Chemical Reactions Analysis
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions: Palladium catalysts, strong acids, and bases are often used in these reactions.
Scientific Research Applications
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid can be compared with similar compounds such as:
4-(1H-Pyrazol-4-yl)benzoic acid: This compound lacks the piperidine ring but shares the pyrazole and benzoic acid moieties.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and is used in similar synthetic applications.
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential biological activities.
Properties
CAS No. |
857532-41-3 |
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Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O2/c25-20(26)16-3-7-19(8-4-16)21(9-11-22-12-10-21)18-5-1-15(2-6-18)17-13-23-24-14-17/h1-8,13-14,22H,9-12H2,(H,23,24)(H,25,26) |
InChI Key |
VBIDRMWBZZTFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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